molecular formula C3HCl2F5O B127571 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane CAS No. 32778-08-8

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane

Cat. No. B127571
CAS RN: 32778-08-8
M. Wt: 218.93 g/mol
InChI Key: TZZWXBLENLGFDD-UHFFFAOYSA-N
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Description

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane is a chemical compound with the linear formula C3HCl2F5O . It has a molecular weight of 218.94 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm^3 . It has a boiling point of 81.0±35.0 °C at 760 mmHg . The vapour pressure of the compound is not specified in the search results .

Safety and Hazards

The compound is identified as an irritant . For safety, it is recommended to keep the compound away from heat/sparks/open flames/hot surfaces . It is also advised to use explosion-proof electrical/ventilating/lighting equipment and only non-sparking tools . Protective gloves/protective clothing/eye protection/face protection should be worn when handling the compound .

properties

IUPAC Name

2-chloro-2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZWXBLENLGFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392854
Record name 2-CHLORO-2-(CHLORODIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane

CAS RN

32778-08-8
Record name 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32778-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032778088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLORO-2-(CHLORODIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-2-(CHLORODIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322Z13H180
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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